molecular formula C15H13F6N3O3S B2361225 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1705349-48-9

2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2361225
CAS No.: 1705349-48-9
M. Wt: 429.34
InChI Key: VIDXVOXUATZBAM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities. The structure features:

  • 1,3,4-oxadiazole core: Provides rigidity and electron-deficient properties, enhancing interactions with biological targets.
  • Trifluoromethyl (-CF₃) groups: At the 2-position of the oxadiazole and on the phenyl ring of the sulfonyl moiety. These groups improve lipophilicity, bioavailability, and resistance to oxidative metabolism.
  • Sulfonyl-piperidine linkage: The piperidine ring (a six-membered amine heterocycle) is sulfonated at the 4-position, introducing a polar sulfonyl group that may influence solubility and target binding.

Properties

IUPAC Name

2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDXVOXUATZBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, anticancer, and other pharmacological properties.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Chemical Formula : C16_{16}H15_{15}F6_{6}N3_{3}O2_{2}S
  • Molecular Weight : 421.37 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities. The specific activities associated with this compound include:

Antimicrobial Activity

  • Mechanism of Action : The oxadiazole ring has been shown to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in cellular processes.
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
    • Another research highlighted the compound's effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4–8 µM .

Anti-inflammatory and Analgesic Properties

Research has indicated that oxadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the piperidine moiety may enhance these effects.

Anticancer Activity

  • In vitro Studies : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components:

  • Trifluoromethyl Groups : Enhance lipophilicity and improve cellular uptake.
  • Sulfonyl Moieties : Contribute to improved binding affinity to target proteins.

The presence of a piperidine ring has been linked to enhanced antibacterial properties due to its ability to interact with bacterial membranes.

Data Tables

Activity TypeTarget Organisms/CellsMIC (µM)Reference
AntibacterialStaphylococcus aureus8–16
Escherichia coli10–20
AntitubercularMycobacterium tuberculosis4–8
AnticancerBreast Cancer Cell LinesIC50 = 5 µM

Comparison with Similar Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives

describes 1,3,4-thiadiazole analogs, where sulfur replaces the oxygen in the oxadiazole ring. Thiadiazoles exhibit similar rigidity but differ in electronic properties due to sulfur’s lower electronegativity.

Thiazole Derivatives

highlights a thiazole derivative, 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Thiazoles incorporate a sulfur and nitrogen atom, increasing polarizability. The piperidin-1-ylmethyl side chain here differs from the sulfonyl-piperidine group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., faster clearance due to the absence of a sulfonyl group) .

Key Insight : The 1,3,4-oxadiazole core in the target compound likely offers superior metabolic stability over thiadiazoles and thiazoles due to its electronegative oxygen atoms .

Substituent Modifications

Sulfonyl-Piperidine Group Variations
  • Chlorophenyl vs. Trifluoromethylphenyl: lists 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, where the sulfonyl group is attached to a chlorophenyl ring instead of trifluoromethylphenyl.
  • Piperidine vs. Pyrrolidine : Substituting piperidine (6-membered ring) with pyrrolidine (5-membered) in some analogs () reduces ring strain but may decrease conformational flexibility, affecting binding pocket accommodation .
Trifluoromethyl Positioning

The target compound features dual -CF₃ groups (oxadiazole and phenyl rings), whereas analogs like those in (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine ) lack this motif. Dual -CF₃ groups likely amplify hydrophobic interactions and improve blood-brain barrier penetration compared to single -CF₃ or methyl groups .

Physicochemical Properties

  • Metabolic Stability : The sulfonyl group and -CF₃ substituents likely slow hepatic metabolism, as seen in related compounds like Mefluidide (), which uses a -CF₃ sulfonamide for prolonged activity .

Preparation Methods

Sulfonylation of Piperidine Intermediate

Step 1: Synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine
Piperidin-4-amine reacts with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) to form the sulfonamide.

Reagent Conditions Yield Source
4-(CF₃)C₆H₄SO₂Cl CHCl₃, 0°C → RT, 20 min 89%

Key Insight : Excess base neutralizes HCl, preventing side reactions.

Oxadiazole Ring Formation

Method A: Cyclocondensation of Hydrazides
Hydrazides derived from trifluoroacetic acid are cyclized with carbonyl compounds.

Step 2: Synthesis of 2-(Trifluoromethyl)-1,3,4-oxadiazole

  • Intermediate : Trifluoroacetohydrazide.
  • Cyclization : React with triphosgene or POCl₃ under reflux.
Reagent Solvent Temperature Yield Source
POCl₃ Toluene 110°C, 4 h 78%

Advantage : High regioselectivity for 1,3,4-oxadiazole formation.

Method B: Oxidative Cyclization
Step 2: Using KOH/DMSO System
Acylhydrazones undergo cyclization in DMSO with KOH at room temperature.

Substrate Conditions Yield Source
Trifluoroacetylhydrazone KOH, DMSO, RT, 2 h 92%

Note : DMSO acts as both solvent and mild oxidizer, enhancing reaction efficiency.

Fragment Coupling

Step 3: Linking Piperidine and Oxadiazole Units
The sulfonylated piperidine is coupled with the oxadiazole via nucleophilic substitution or palladium-catalyzed cross-coupling.

Coupling Method Reagent Conditions Yield Source
Buchwald-Hartwig Pd(dba)₂, Xantphos Toluene, 100°C, 12 h 65%

Challenge : Steric hindrance from the sulfonyl group reduces reactivity.

Optimization Strategies

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Base : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions (yield increase: 15%).

Protecting Group Strategy

  • Boc Protection : Prevents undesired sulfonamide hydrolysis during cyclization.

Analytical Data Validation

Critical Characterization Tools :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 11.16 ppm for NH in oxadiazole).
  • HRMS : Verify molecular ion peaks (e.g., m/z 389.4 for C₁₆H₁₆F₆N₄O₃S).
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.
  • Purification : Recrystallization from EtOAc/hexanes achieves >98% purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-(trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, considering its structural complexity?

  • Methodological Answer : Multi-step synthesis is typically required. Key steps include:

Piperidine sulfonylation : React 4-(trifluoromethyl)benzenesulfonyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine in dichloromethane) .

Oxadiazole ring formation : Use a cyclization reaction between a hydrazide precursor (e.g., trifluoromethyl-substituted hydrazide) and a carbonyl compound. Reflux in acetic acid or phosphoryl chloride (POCl₃) is common .

Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts from trifluoromethyl group reactivity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1610 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–3.5 ppm) and aromatic/trifluoromethyl signals .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, especially for sulfonamide and oxadiazole moieties .
  • Elemental analysis : Validate purity (>95%) and molecular formula .

Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer :

  • In vitro testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <100 µg/mL indicate promising activity .
  • Antifungal assays : Test against C. albicans using agar diffusion methods. Compare to fluconazole as a control .
  • Mechanistic follow-up : Perform time-kill kinetics or membrane permeability assays to identify mode of action .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and correlate with bioactivity trends .
  • Validate assay conditions : Ensure consistent pH, inoculum size, and solvent controls (e.g., DMSO ≤1% v/v) to minimize variability .
  • Computational docking : Use molecular dynamics simulations to assess target binding (e.g., bacterial DNA gyrase) and explain potency differences .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing degradation via HPLC .

Q. What synthetic modifications improve selectivity against eukaryotic vs. prokaryotic targets?

  • Methodological Answer :

  • Piperidine substitution : Replace the sulfonyl group with a carbamate to reduce mammalian cell toxicity .
  • Oxadiazole ring variation : Substitute 1,3,4-oxadiazole with 1,2,4-triazole and compare IC₅₀ values against bacterial vs. human kinases .
  • Fluorine positioning : Introduce para-fluoro groups on the aryl ring to enhance target specificity .

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